1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine

Description

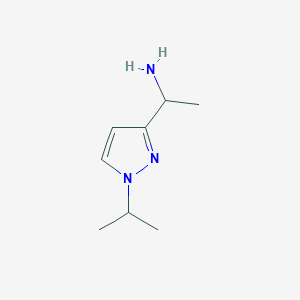

1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine is a pyrazole-derived compound featuring a pyrazole core substituted with an isopropyl group at the 1-position and an ethylamine moiety at the 3-position. Its molecular formula is C₈H₁₅N₃, with a molecular weight of 153.23 g/mol.

Properties

IUPAC Name |

1-(1-propan-2-ylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6(2)11-5-4-8(10-11)7(3)9/h4-7H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYGIVNOQQDJEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1710283-32-1 | |

| Record name | 1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine typically involves the reaction of 1-isopropyl-1H-pyrazole with ethylamine. The reaction can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isopropyl-1H-pyrazol-3-yl)-ethylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

1-(1-Isopropyl-1H-pyrazol-3-yl)-ethylamine features a pyrazole ring, which is known for its diverse pharmacological activities. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets. Understanding these properties is crucial for exploring its applications in drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have been explored as inhibitors of various cancer-related enzymes, including mutant-selective epidermal growth factor receptor inhibitors. These inhibitors are particularly valuable in targeting specific mutations associated with cancer progression, thus offering personalized treatment options .

Neurological Research

The compound has shown promise in neurological studies, particularly in the modulation of neurotransmitter systems. Research indicates that pyrazole derivatives can influence the levels of endocannabinoids in the brain, which are crucial for regulating mood and emotional behavior. For example, a related compound demonstrated the ability to decrease anandamide levels in neuronal cells, suggesting potential applications in treating mood disorders .

Microbiological Evaluation

The antimicrobial properties of pyrazole derivatives have been extensively studied. Compounds containing the pyrazole moiety have been evaluated for their effectiveness against various bacterial and fungal strains. The structure-activity relationship studies reveal that modifications to the pyrazole ring can enhance antimicrobial activity, making it a candidate for developing new antibiotics .

In Vitro Studies

In vitro studies utilizing this compound have been conducted to evaluate its effects on cell cultures. It acts as a non-ionic organic buffering agent within a pH range suitable for various biological assays, facilitating more accurate experimental conditions . Such applications are vital in biochemical research where maintaining pH stability is crucial.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Simplicity vs.

- Substituent Effects: The ethylamine group in the target compound offers hydrogen-bonding sites, contrasting with the hydrazine (Compound 3) or imino (Compound 2) groups, which participate in condensation or metal-chelation reactions.

- Synthesis : Pyrazolo-pyrimidines require multi-step cyclization and isomerization (e.g., Compound 8 ), whereas simpler pyrazoles like the target compound may be synthesized via direct alkylation or amination.

Table 2: Hypothetical Property Comparison*

Notes:

- The target compound’s lower molecular weight and LogP suggest better solubility than fused-ring analogs, favoring pharmacokinetic absorption.

- Fused-ring systems (e.g., Compound 8) exhibit higher LogP, correlating with membrane permeability but poorer aqueous solubility.

Stability and Reactivity

- Isomerization: Pyrazolo-triazolo-pyrimidines (e.g., Compound 8) undergo isomerization under acidic conditions , whereas the target compound’s stability is likely higher due to its non-fused structure.

- Reactivity : The ethylamine group may undergo acylation or Schiff base formation, unlike the hydrazine in Compound 3, which participates in diazo-coupling reactions.

Biological Activity

1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by a pyrazole ring substituted with an isopropyl group and an ethylamine moiety. This structure allows for diverse chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an inhibitor of specific kinases, modulating key biochemical pathways involved in cellular processes.

Key Mechanisms

- Enzyme Inhibition : The compound interacts with kinases, potentially inhibiting their activity. For instance, similar compounds have shown significant inhibitory effects on FLT3 kinase, which is crucial in certain leukemias .

- Cell Signaling Modulation : It influences signaling pathways such as the MAPK pathway, which plays a role in cell proliferation and survival.

- Gene Expression Alteration : The compound can alter the expression of genes involved in metabolic processes, impacting cellular metabolism.

Biological Activities

Research has identified several biological activities associated with this compound and related compounds:

Antitumor Activity

Pyrazole derivatives have been noted for their antitumor properties. For example, studies indicate that they can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Certain pyrazole derivatives demonstrate significant antimicrobial activity against various pathogens. For instance, studies have shown that pyrazole-based compounds can effectively kill bacterial cells by disrupting their membranes .

Study 1: Antitumor Efficacy

In a study examining the effects of pyrazole derivatives on cancer cell lines, this compound was found to inhibit the growth of MV4-11 cells (a model for acute myeloid leukemia) with an EC50 value indicating moderate potency against FLT3 mutations .

Study 2: Anti-inflammatory Potential

Another study assessed the anti-inflammatory effects of related pyrazole compounds. The results demonstrated a reduction in cytokine levels in treated macrophages, suggesting that this compound could be beneficial in managing inflammatory conditions .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.